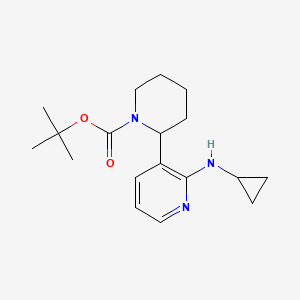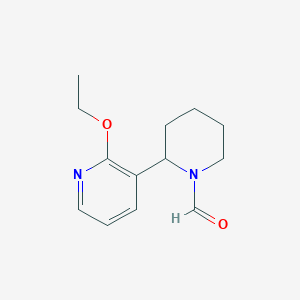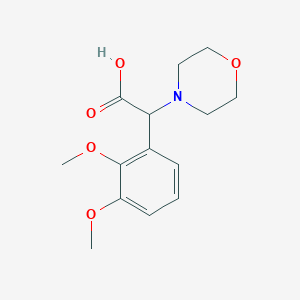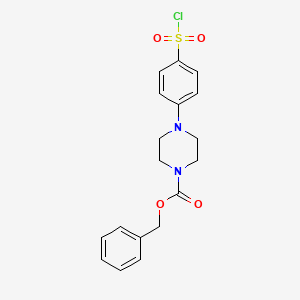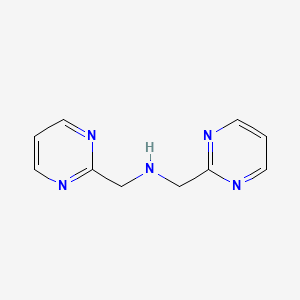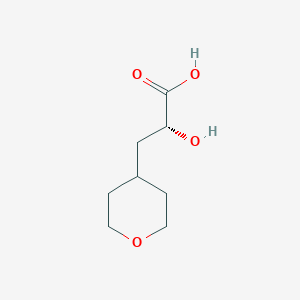
(R)-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a chiral compound that features a hydroxyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of ®-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid as a precursor . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions
Chemical Reactions Analysis
Types of Reactions
®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and tetrahydropyran ring play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: A glycine derivative with similar structural features.
Tetrahydro-4H-thiopyran-4-ones: Compounds with a similar ring structure but different functional groups.
Uniqueness
®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to its specific combination of a hydroxyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
1207447-40-2 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
PNYHOVZKYXHIRF-SSDOTTSWSA-N |
Isomeric SMILES |
C1COCCC1C[C@H](C(=O)O)O |
Canonical SMILES |
C1COCCC1CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






